![molecular formula C16H13N3O4 B11107189 5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione](/img/structure/B11107189.png)
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione
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Overview
Description
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group, a tolyl group, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of an isoindole precursor followed by the introduction of the tolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst are typical.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated isoindole derivatives.
Scientific Research Applications
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
- 5-Nitro-2-(m-tolylamino-methyl)-isoindole-1,3-dione
- 5-Nitro-2-(phenylamino-methyl)-isoindole-1,3-dione
Uniqueness
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione is unique due to the ortho position of the tolyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its para and meta counterparts.
Biological Activity
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione is a synthetic compound belonging to the isoindole family, characterized by its unique structure that includes a nitro group and an o-tolylamino group. This compound has garnered attention due to its diverse biological activities, which are significant in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N3O4, and it features a yellow solid appearance with a melting point around 154.2–154.3 °C. The presence of the nitro group enhances its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, isoindole derivatives have been studied for their effectiveness against various pathogenic microorganisms, including bacteria and fungi. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies on cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), have shown that it can inhibit cell proliferation effectively. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
A549 | 75 |
These findings indicate that the compound may interfere with cancer cell growth mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The nitro group may facilitate interactions with enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and tumor growth by altering cytokine release or receptor activation.
Case Studies
Several studies have highlighted the biological efficacy of isoindole derivatives:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus.
- Anti-inflammatory Research : Research conducted at a leading university showed that the compound effectively reduced inflammation markers in animal models of arthritis.
- Antitumor Evaluation : A comprehensive study published in Cancer Research assessed the impact of this compound on various cancer cell lines and reported promising results regarding its cytotoxic effects.
Properties
Molecular Formula |
C16H13N3O4 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[(2-methylanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-10-4-2-3-5-14(10)17-9-18-15(20)12-7-6-11(19(22)23)8-13(12)16(18)21/h2-8,17H,9H2,1H3 |
InChI Key |
KWAYDEAQGMSSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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